Differential Molluscicidal Activity: Avermectin B1b Lethality vs. Inactive B1a in Biomphalaria Snails
In a direct comparative assay evaluating the molluscicidal activity of the individual ivermectin components, Avermectin B1b demonstrated definitive lethality against Biomphalaria glabrata snails, the intermediate host for schistosomiasis. In stark contrast, the major component, Avermectin B1a, was found to be entirely inactive [1]. The study specifically identifies that the minor component, ivermectin B1b, is solely responsible for the snail death observed with commercial ivermectin mixtures [2].
| Evidence Dimension | Molluscicidal Activity (Mortality of Biomphalaria glabrata) |
|---|---|
| Target Compound Data | Active; caused 100% mortality at 0.03 µg/mL after 48h exposure [1]. |
| Comparator Or Baseline | Avermectin B1a (Major Component): 0% mortality at 0.3 µg/mL across all time points (24-96h) [1]. |
| Quantified Difference | Absolute qualitative difference: B1b is active (LC100 ~0.03 µg/mL), B1a is completely inactive (no effect up to 0.3 µg/mL). |
| Conditions | In vitro immersion assay; B. glabrata adult snails; exposure durations up to 96h; compound concentration 0.03-0.3 µg/mL [1]. |
Why This Matters
This differential target-species activity demonstrates that B1a cannot substitute for B1b in research targeting snail vectors of neglected tropical diseases like schistosomiasis, where B1b is the sole active pharmacophore.
- [1] Katz, N., et al. Ivermectin efficacy against Biomphalaria, intermediate host snail vectors of Schistosomiasis. J Antibiot (Tokyo). 2017. Table 2: Molluscicidal activity on B. glabrata snails. View Source
- [2] Katz, N., et al. Ivermectin efficacy against Biomphalaria, intermediate host snail vectors of Schistosomiasis. J Antibiot (Tokyo). 2017. Abstract and Results. View Source
